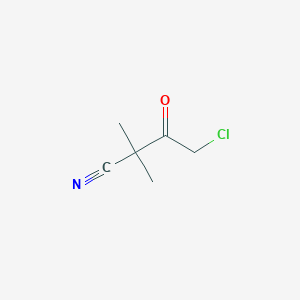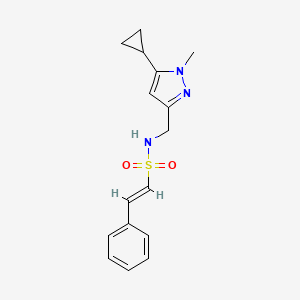![molecular formula C14H20F3N3O2 B2615564 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2415489-48-2](/img/structure/B2615564.png)
2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative with a piperidine ring attached to it, which gives it unique properties that are being explored for drug development.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or proteins in the body. This inhibition can lead to the suppression of disease-related pathways and the promotion of healthy cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine are still being studied. However, it has been shown to have a significant impact on cellular processes such as apoptosis, cell cycle regulation, and DNA damage repair. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in lab experiments include its unique chemical structure, which allows it to interact with specific targets in the body. Its potential applications in drug development and disease treatment make it an attractive compound for further research. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as an antiviral and antibacterial agent. Additionally, further research is needed to understand its mechanism of action and to identify potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves the reaction of 4-chloro-2-trifluoromethylpyrimidine with 1-(2-ethoxyethyl)piperidin-4-ol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a strong acid.
Aplicaciones Científicas De Investigación
The potential applications of 2-[1-(2-Ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine in scientific research are vast. This compound has been shown to have promising activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been explored for its potential use as an antiviral and antibacterial agent.
Propiedades
IUPAC Name |
2-[1-(2-ethoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2/c1-2-21-10-9-20-7-4-11(5-8-20)22-13-18-6-3-12(19-13)14(15,16)17/h3,6,11H,2,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCZUHFXFBLECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2615481.png)




![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2615488.png)

![(E)-isopropyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615492.png)
![N-[(5-bromopyrazin-2-yl)methyl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B2615493.png)
![1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2615497.png)



